Alfaxalone, also known as alphaxalone, is a synthetic neuroactive steroid belonging to the pregnane class. [] It is a structural analog of the endogenous neurosteroid allopregnanolone. [] Alfaxalone has been extensively studied in scientific research for its anesthetic and sedative properties in a variety of animal models. Research focusing on alfaxalone is primarily driven by its potential as a safer, short-acting intravenous anesthetic for both animals and humans. [, ]
Alfaxalone's molecular structure can be represented as follows:
The structural diagram indicates that alfaxalone possesses a unique arrangement of functional groups that enhance its solubility and bioactivity compared to other neuroactive steroids .
Alfaxalone undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves the reduction of ketones to alcohols, facilitated by catalysts like ruthenium or palladium. For instance:
These reactions are crucial for producing high-purity alfaxalone suitable for clinical applications.
Alfaxalone exerts its anesthetic effects primarily through modulation of gamma-aminobutyric acid subtype A receptors in the central nervous system. By enhancing GABAergic activity, alfaxalone facilitates chloride ion influx into neurons, leading to hyperpolarization and subsequent sedation or anesthesia. At lower doses, it acts as a positive modulator of GABA receptors, while at higher doses, it mimics GABA itself .
This dual action is significant in determining the depth of anesthesia achieved with varying dosages and routes of administration.
Alfaxalone possesses several notable physical and chemical properties:
These properties are critical for ensuring effective administration and patient safety during anesthesia.
Alfaxalone is primarily used in veterinary medicine for inducing and maintaining general anesthesia in dogs and cats. Its applications include:
The original alfaxalone formulation (Althesin®, 1970s) utilized polyoxyethylated castor oil (Cremophor EL) as a solubilizing agent. This formulation caused severe anaphylactoid reactions in cats (edema, laryngeal spasm, cyanosis) and dogs (hypotension, pulmonary edema) due to Cremophor-induced histamine release [1]. These safety concerns led to market withdrawal by 2002. The reformulation breakthrough came with 2-hydroxypropyl-β-cyclodextrin (HPBCD), which encapsulates alfaxalone molecules within its hydrophobic core, creating a stable aqueous solution without histaminic effects [1] [2]. This cyclodextrin complex offers multiple advantages:
Table 1: Comparative Analysis of Alfaxalone Formulations
Parameter | Cremophor EL Formulation | Cyclodextrin Formulation |
---|---|---|
Solubilizing Agent | Polyoxyethylated castor oil | 2-hydroxypropyl-β-cyclodextrin |
Histamine Release | Significant (dose-dependent) | Negligible [1] |
pH | Not documented | 6.5–7.0 (physiologically compatible) |
Administration Routes | Intravenous only | IV, IM (extralabel) [1] [3] |
Market Availability | Discontinued (2002) | Global veterinary use (FDA approved 2012) [1] |
A significant advancement came in 2018 with the multidose preservative-containing formulation (ethanol, benzethonium chloride, chlorocresol), extending the shelf-life after first use from 6 hours to 28 days while maintaining equivalent efficacy [1]. This innovation facilitated clinical practicality while demonstrating the compound's stability in complex solutions.
Alfaxalone's regulatory journey reflects its evolving safety profile:
The FDA label specifies intravenous induction and maintenance in dogs and cats, though intramuscular use is approved in Australia and employed extralabel elsewhere [1] [7]. Notably, regulatory agencies have recognized species-specific pharmacokinetics: dogs exhibit a 25-minute elimination half-life versus 45 minutes in cats due to metabolic differences [2]. Alfaxalone has gained particular traction in sighthound breeds (sensitive to barbiturate cardiovascular effects) and for cesarean sections (minimal neonatal depression) [2] [7].
Table 2: Global Regulatory Milestones for Alfaxalone Formulations
Year | Region | Milestone | Formulation |
---|---|---|---|
2001 | Australia | Initial veterinary approval | Cyclodextrin-based |
2007 | Europe | Market authorization | 10 mg/mL solution |
2011 | Canada | Veterinary approval | Alfaxan® |
2012 | United States | FDA approval (dogs/cats) | Preservative-free |
2018 | United States | Multidose formulation | Preservative-containing [1] |
Modern alfaxalone synthesis employs catalytic hydrogenation and stereoselective reduction strategies starting from readily available steroid precursors. A patented route (WO2020006596A1) demonstrates efficiency improvements:
This process achieves >95% diastereomeric purity for the critical 3α-hydroxy configuration essential for GABAA activity. Alternative pathways utilize biocatalytic approaches with engineered ketoreductases for sustainable 3-ketosteroid reduction [8]. The cyclodextrin complexation occurs post-synthesis via co-precipitation methodology, where alfaxalone and HPBCD are dissolved in ethanol/water mixtures followed by lyophilization [1].
Recent innovations focus on catalytic transfer hydrogenation using HCO2H/Et3N systems with Ru(II)-TsDPEN catalysts, eliminating high-pressure equipment requirements while maintaining 92-98% yields. Process refinements also include phase-transfer-catalyzed oxidation at C11 using NaOCl/tetrabutylammonium hydrogen sulfate, replacing toxic chromium-based oxidants [8].
Alfaxalone's core structure permits targeted modifications that profoundly influence anesthetic activity:
Table 3: Structure-Activity Relationships of Alfaxalone Analogues
Structural Modification | Compound Example | Anesthetic Potency vs. Alfaxalone | Key Pharmacological Change |
---|---|---|---|
3α-OH → 3β-OH | Epialfaxalone | 10–20% | Dramatically reduced GABAA potentiation |
5α → 5β | 5β-alfaxalone | 30–50% | Altered membrane partitioning |
11-oxo → 11β-OH | 11β-hydroxyprogesterone derivative | Inactive | Loss of receptor binding |
C21 acetylation | Alfadolone acetate | Prodrug (requires esterase activation) | Slower onset, prolonged duration |
Δ4,5 unsaturation | 5α-dihydroprogesterone | 5–10% | Increased metabolism |
Novel derivatives include 16-ene-3α-amino steroids showing reduced respiratory depression while maintaining hypnotic activity. 17-fluorinated analogues demonstrate prolonged half-lives suitable for sustained sedation [8]. The most promising clinical derivatives remain alfadolone (marketed with alfaxalone in earlier formulations) and alfaxalone-3α-carboxymethyl ether with improved water solubility [8].
Alfaxalone belongs to a broader class of neuroactive steroids characterized by:
Key structural comparisons to endogenous steroids include:
Modern research explores C20 oxime derivatives with enhanced aqueous solubility and 11-deoxy analogues resistant to hepatic CYP7B1 metabolism [8]. Particularly promising are 3α-sulfated steroids that antagonize GABAA receptors, providing potential reversal agents. The structural plasticity demonstrated by alfaxalone derivatives continues to inform next-generation neuroactive steroid design targeting anesthesia, epilepsy, and depression therapies [7] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7